N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine
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Overview
Description
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 1-methoxypropan-2-amine. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions in ethanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced carbazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carbazole derivatives with oxidized functional groups.
Reduction: Reduced carbazole derivatives with hydrogenated functional groups.
Substitution: Substituted carbazole derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its carbazole core structure.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.
Organic Electronics: The compound is explored for its use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used as a probe in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine involves its interaction with specific molecular targets and pathways. The carbazole core structure allows the compound to intercalate with DNA, inhibiting the replication and transcription processes. Additionally, it can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 9-ethyl-9H-carbazole-3-carbaldehyde
- 9-ethyl-9H-carbazol-3-yl)methylene-4-arylthiosemicarbazides
- 5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines
Uniqueness
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypropan-2-amine moiety enhances its solubility and bioavailability, making it a promising candidate for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-1-methoxypropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-4-21-18-8-6-5-7-16(18)17-11-15(9-10-19(17)21)12-20-14(2)13-22-3/h5-11,14,20H,4,12-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHWYVUJHXFKLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC(C)COC)C3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386052 |
Source
|
Record name | STK232820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418779-31-4 |
Source
|
Record name | STK232820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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